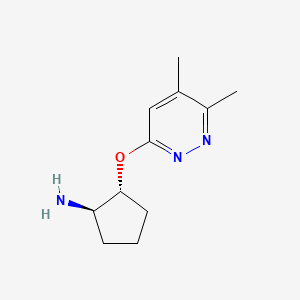
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential as a free radical scavenger. DMPO has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.
Wirkmechanismus
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine works by reacting with free radicals, neutralizing them and preventing them from causing damage to cells and DNA. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to react with a variety of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals.
Biochemical and Physiological Effects:
In addition to its potential as a free radical scavenger, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have a variety of other biochemical and physiological effects. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have anti-inflammatory effects, reducing inflammation in the body. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has also been shown to have neuroprotective effects, protecting the brain from damage caused by free radicals. Additionally, (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have cardioprotective effects, protecting the heart from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its ability to scavenge a variety of free radicals, making it a versatile tool for studying the effects of free radicals in the body. However, one limitation of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine. One area of interest is the use of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine in the treatment of diseases caused by free radicals, such as cancer and cardiovascular disease. Another area of interest is the development of new methods for synthesizing (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, making it more readily available for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, and to determine its potential as a therapeutic agent.
Synthesemethoden
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine can be synthesized using a variety of methods, including the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a palladium catalyst, or the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a nickel catalyst.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been studied extensively for its potential as a free radical scavenger. Free radicals are molecules that can cause damage to cells and DNA, leading to a variety of diseases, including cancer and cardiovascular disease. (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to scavenge free radicals, preventing them from causing damage. This makes (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine a promising candidate for use in the treatment of diseases caused by free radicals.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5,6-dimethylpyridazin-3-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-6-11(14-13-8(7)2)15-10-5-3-4-9(10)12/h6,9-10H,3-5,12H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAVPLWPEZAHLH-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OC2CCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1C)O[C@@H]2CCC[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)


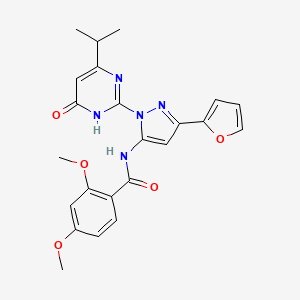

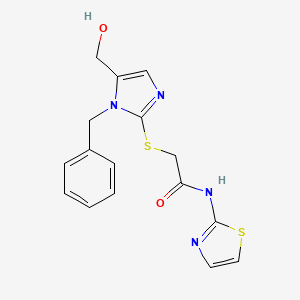
![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)
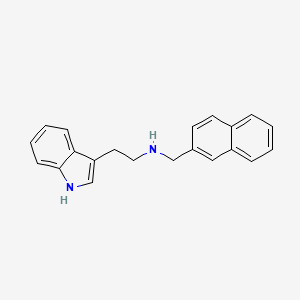

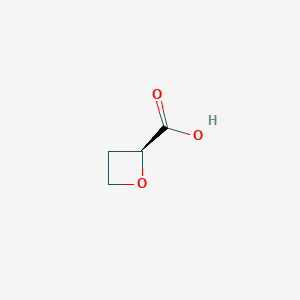
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
